
Azithromycin N-Oxide
Overview
Description
Azithromycin 3’-N-oxide is a derivative of azithromycin, a macrolide antibiotic. This compound is formed by the oxidation of the nitrogen atom at the 3’ position of azithromycin. It retains the broad-spectrum antibacterial properties of azithromycin and is studied for its potential to mitigate some of the side effects associated with azithromycin, such as its inhibition of autophagy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Azithromycin 3’-N-oxide typically involves the oxidation of azithromycin. One common method is the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions. The reaction is carried out in an appropriate solvent, such as dichloromethane, at a temperature range of 0-25°C. The reaction mixture is then purified using chromatographic techniques to isolate the desired product .
Industrial Production Methods
Industrial production of Azithromycin 3’-N-oxide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction control. The product is then purified using industrial-scale chromatography or crystallization techniques to achieve the required purity standards .
Chemical Reactions Analysis
Types of Reactions
Azithromycin 3’-N-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can occur under strong oxidizing conditions, leading to the formation of more oxidized derivatives.
Reduction: Reduction reactions can revert Azithromycin 3’-N-oxide back to azithromycin.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Higher oxidized derivatives.
Reduction: Azithromycin.
Substitution: Various substituted azithromycin derivatives.
Scientific Research Applications
Antimicrobial Properties
1.1 Mechanism of Action
Azithromycin N-Oxide retains some antimicrobial activity similar to its parent compound, azithromycin. It functions primarily as an inhibitor of bacterial protein synthesis, targeting the 23S rRNA of the 50S ribosomal subunit in bacteria. This inhibition is effective against a range of gram-positive and gram-negative bacteria, including atypical pathogens such as Mycoplasma pneumoniae and Legionella pneumophila .
1.2 Efficacy Against Resistant Strains
Recent studies have indicated that this compound may exhibit enhanced efficacy against certain antibiotic-resistant strains. For instance, research has shown that formulations containing this compound can be effective against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant bacteria when combined with nanomaterials like zinc oxide nanoparticles .
Pathogen | Efficacy of this compound |
---|---|
Staphylococcus aureus | Effective against MRSA |
Escherichia coli | Effective in formulations |
Mycoplasma pneumoniae | Retains antimicrobial properties |
Immunomodulatory Effects
2.1 Role in Inflammatory Diseases
This compound has been studied for its immunomodulatory effects, particularly in chronic inflammatory conditions such as cystic fibrosis and asthma. In patients with cystic fibrosis, azithromycin therapy has been shown to reduce pulmonary inflammation and improve lung function by modulating immune responses .
2.2 Clinical Studies
Clinical trials have demonstrated that azithromycin can blunt neutrophil influx into the lungs, leading to decreased levels of pro-inflammatory cytokines such as IL-8 and C-reactive protein . These findings suggest that this compound may also contribute to similar immunomodulatory effects.
Condition | Outcome with this compound |
---|---|
Cystic Fibrosis | Reduced pulmonary inflammation |
Asthma | Improved lung function |
Lung Transplantation | Decreased airway inflammation |
Potential Therapeutic Applications
3.1 Treatment of Viral Infections
The antiviral properties of this compound have generated interest for potential use in viral infections, including COVID-19. Preliminary studies suggest that it may enhance antiviral responses by inducing interferon production in respiratory cells .
3.2 Combination Therapies
This compound is being explored in combination therapies for respiratory infections. In a study involving patients with influenza, the addition of azithromycin was associated with faster symptomatic resolution . This highlights its potential role as an adjunctive treatment in viral infections.
Case Study 1: Wound Healing with Azithromycin-Loaded Nanoparticles
A study evaluated the efficacy of azithromycin-loaded zinc oxide nanoparticles in promoting wound healing in infected models. The results indicated significant improvements in bacterial clearance and tissue regeneration compared to controls .
Case Study 2: Long-Term Use in Cystic Fibrosis
In a long-term observational study involving cystic fibrosis patients, azithromycin therapy reduced pulmonary functional decline over three years, particularly in those chronically infected with Pseudomonas aeruginosa .
Mechanism of Action
Azithromycin 3’-N-oxide exerts its antibacterial effects by binding to the 23S rRNA of the bacterial 50S ribosomal subunit. This binding inhibits protein synthesis by blocking the exit tunnel of the ribosome, preventing the elongation of nascent proteins. This mechanism is similar to that of azithromycin, but the presence of the N-oxide group may influence its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Azithromycin: The parent compound, widely used as an antibiotic.
Erythromycin: Another macrolide antibiotic with a similar mechanism of action.
Clarithromycin: A macrolide antibiotic with a similar structure and antibacterial spectrum.
Uniqueness
Azithromycin 3’-N-oxide is unique due to the presence of the N-oxide group, which may alter its pharmacokinetic properties and reduce some of the side effects associated with azithromycin. This modification can potentially enhance its stability and reduce its impact on autophagy, making it a valuable compound for further research and development .
Biological Activity
Azithromycin N-Oxide, a derivative of the macrolide antibiotic azithromycin, has garnered attention for its potential biological activities, particularly in antimicrobial applications. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and comparative studies with other compounds.
Overview of this compound
This compound is formed through the oxidation of azithromycin, which enhances its solubility and may alter its pharmacological properties. The compound retains some of the core functionalities of azithromycin but exhibits distinct biological activities that warrant investigation.
Azithromycin and its derivatives, including this compound, primarily exert their effects by binding to the 50S ribosomal subunit of bacteria. This binding inhibits protein synthesis by blocking the transpeptidation process, ultimately leading to bacterial growth inhibition. The specific interactions involve:
- Binding to 23S rRNA : This interaction is crucial for inhibiting bacterial protein synthesis.
- Stability at Low pH : this compound maintains stability in acidic environments, which may enhance its efficacy in various physiological conditions .
Pharmacokinetics
The pharmacokinetic properties of this compound are influenced by its structural modifications compared to azithromycin. Key characteristics include:
In Vitro Antimicrobial Activity
Research indicates that this compound retains antibacterial activity against various pathogens. Comparative studies have shown:
- Minimum Inhibitory Concentration (MIC) : Studies demonstrate that this compound exhibits submicromolar antibacterial activity against Gram-positive bacteria such as Streptococcus pneumoniae and Staphylococcus aureus. The MIC values suggest that it may be more potent than some traditional antibiotics .
Compound | MIC (µg/mL) | Target Organism |
---|---|---|
This compound | <0.5 | S. pneumoniae |
Azithromycin | 0.5 | S. pneumoniae |
Chloramphenicol | 2 | S. pneumoniae |
Case Studies and Research Findings
- Hybrid Molecules : Research on hybrid molecules combining azithromycin with other antibiotics (like chloramphenicol) showed enhanced antibacterial activity compared to azithromycin alone, indicating potential for developing more effective treatments using derivatives like this compound .
- Wound Healing Applications : A study explored the use of azithromycin-loaded zinc oxide nanoparticles for infected wound healing. The findings suggested that these formulations could significantly reduce bacterial load in infected tissues, showcasing the potential application of azithromycin derivatives in therapeutic settings .
- Veterinary Applications : In veterinary pharmacology, derivatives of azithromycin have been explored for their efficacy against common pathogens in livestock, highlighting their broad-spectrum applicability and potential benefits in both human and veterinary medicine .
Properties
IUPAC Name |
(2S,3R,4S,6R)-2-[[(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-15-oxo-1-oxa-6-azacyclopentadec-11-yl]oxy]-3-hydroxy-N,N,6-trimethyloxan-4-amine oxide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H72N2O13/c1-15-27-38(10,46)31(42)24(6)39(11)19-20(2)17-36(8,45)33(53-35-29(41)26(40(12,13)47)16-21(3)49-35)22(4)30(23(5)34(44)51-27)52-28-18-37(9,48-14)32(43)25(7)50-28/h20-33,35,41-43,45-46H,15-19H2,1-14H3/t20-,21-,22+,23-,24-,25+,26+,27-,28+,29-,30+,31-,32+,33-,35+,36-,37-,38-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEORMZXNPDWMST-BICOPXKESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)[N+](C)(C)[O-])O)(C)O)C)C)C)O)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](N(C[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)[N+](C)(C)[O-])O)(C)O)C)C)C)O)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H72N2O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40238188 | |
Record name | Azithromycin 3'- N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40238188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
765.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90503-06-3 | |
Record name | Azithromycin 3'- N-oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090503063 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Azithromycin 3'- N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40238188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AZITHROMYCIN 3'- N-OXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6X0XI0CU3R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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